Calcium fluorophosphate dihydrate

描述

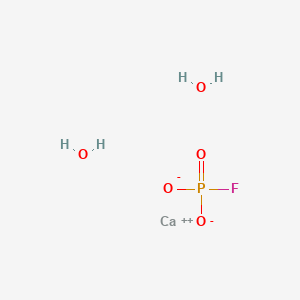

Calcium fluorophosphate dihydrate is a chemical compound with the formula CaFPO₃·2H₂O. It is a water-insoluble calcium source used in various applications, particularly in oxygen-sensitive environments. This compound is known for its diverse applications in current technologies and science, ranging from oil refining and etching to synthetic organic chemistry and the manufacture of pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions

Calcium fluorophosphate dihydrate can be synthesized through the reaction of calcium phosphate with hydrofluoric acid. The reaction typically involves dissolving calcium phosphate in water and then adding hydrofluoric acid under controlled conditions to precipitate this compound .

Industrial Production Methods

Industrial production of this compound often involves the reaction of calcium carbonate or calcium hydroxide with phosphoric acid and hydrofluoric acid. The reaction is carried out in aqueous solution, and the product is then filtered, washed, and dried to obtain the desired compound .

化学反应分析

Types of Reactions

Calcium fluorophosphate dihydrate undergoes various chemical reactions, including:

Substitution Reactions: It can react with other compounds to form different calcium and phosphate derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form calcium phosphate and hydrofluoric acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids like hydrochloric acid and nitric acid, which can facilitate the hydrolysis and substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include calcium phosphate, hydrofluoric acid, and various calcium and phosphate derivatives .

科学研究应用

Biomedical Applications

Calcium fluorophosphate dihydrate has shown promise in the field of preventive dentistry. It is incorporated into dental products to enhance the remineralization of enamel and dentin, thus preventing dental caries.

- Case Study: A study demonstrated that fluoride-doped amorphous calcium phosphate nanoparticles, including calcium fluorophosphate, effectively hindered the demineralization of dental hard tissues. The results indicated a significant increase in the mineral content of treated enamel surfaces compared to untreated controls .

Phosphate Release Control

The compound is also used in environmental applications for controlling phosphate release in wastewater treatment processes.

- Case Study: Research indicated that utilizing dicalcium phosphate dihydrate (DCPD) under controlled pH conditions effectively managed fluoride levels in wastewater. This method capitalizes on the properties of this compound to regulate phosphate release, thereby mitigating environmental pollution .

Nutritional Supplements

This compound serves as a dietary supplement due to its calcium and phosphate content, which are essential for bone health.

- Application Example: It is included in various nutritional formulations aimed at enhancing bone density and overall mineral balance in the body. The compound's role as a calcium source helps reduce parathyroid hormone (PTH) secretion, promoting bone mineralization .

作用机制

The mechanism of action of calcium fluorophosphate dihydrate involves its interaction with biological and chemical systems. In biological systems, it provides a source of calcium and phosphate ions, which are essential for the remineralization of teeth and bone homeostasis. The phosphate ions react with hydrochloric acid in the stomach to neutralize the pH, while the calcium ions support bone mineral density by reducing the secretion of parathyroid hormone .

相似化合物的比较

Similar Compounds

Calcium phosphate dihydrate: Similar in providing calcium and phosphate ions but lacks the fluoride component.

Sodium monofluorophosphate: Commonly used in toothpaste for its fluoride content but differs in its sodium base.

Calcium trifluoromethanesulfonate: Used in different industrial applications but has a different chemical structure and properties.

Uniqueness

Calcium fluorophosphate dihydrate is unique due to its combination of calcium, phosphate, and fluoride ions, making it particularly useful in dental applications for remineralization and in industrial applications where a stable calcium source is required .

生物活性

Calcium fluorophosphate dihydrate (CaFH₄O₅P) is a compound of significant interest in various fields, particularly in dental health and biomaterials. This article explores its biological activity, mechanisms, and implications based on diverse research findings.

This compound is characterized by its unique chemical formula, which indicates the presence of calcium, fluoride, and phosphate ions. Its structure allows it to interact with biological systems effectively, particularly in the context of dental health.

Biological Activity

1. Dental Health Applications

This compound plays a crucial role in dental health, particularly in the prevention of dental caries. The compound contributes to the remineralization of enamel by providing essential ions that help restore mineral balance in demineralized teeth.

- Mechanism of Action : The fluoride ions from calcium fluorophosphate can inhibit demineralization and promote remineralization processes. Studies indicate that fluoride enhances the formation of fluorapatite, a more stable mineral than hydroxyapatite, thus improving enamel resistance to acid attacks from bacteria .

- Clinical Studies : A clinical trial involving children demonstrated that the application of calcium phosphate-containing pastes significantly increased calcium and phosphate levels in saliva and plaque, leading to enhanced enamel remineralization .

2. Interaction with Biological Tissues

This compound exhibits bioactivity through its interaction with biological tissues. It can influence the crystallization processes involved in bone and tooth formation.

- Crystallization Dynamics : Research indicates that calcium phosphates, including calcium fluorophosphate, can crystallize from amorphous precursors in biological environments. This process is vital for biomineralization—the natural formation of mineralized tissues in organisms .

- Inhibition of Pathological Calcification : The compound may also play a role in inhibiting pathological calcifications associated with conditions such as atherosclerosis and kidney stones by regulating calcium and phosphate levels in body fluids .

Case Studies

Case Study 1: Remineralization Effects

A study observed the effects of applying calcium fluorophosphate varnishes on demineralized enamel surfaces. Results showed significant improvements in microhardness, suggesting effective remineralization capabilities due to increased fluoride and phosphate availability .

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Microhardness (kg/mm²) | 30 | 50 |

| Calcium Concentration (ppm) | 0.5 | 1.2 |

| Phosphate Concentration (ppm) | 0.3 | 0.8 |

Case Study 2: Clinical Application in Children

In a clinical trial involving 25 children aged 6-9 years, the application of a paste containing calcium fluorophosphate led to statistically significant increases in fluoride levels in plaque and saliva, indicating its potential as an effective anti-caries agent .

Research Findings

Recent studies have explored the broader implications of this compound beyond dental applications:

- Biomaterials Development : The compound is being investigated for use in bone grafts and implants due to its bioactive properties that promote osteoconduction and osseointegration .

- Environmental Impact : Research into the environmental behavior of calcium fluorophosphate suggests its potential use in water treatment processes due to its ability to bind fluoride ions effectively .

属性

IUPAC Name |

calcium;fluoro-dioxido-oxo-λ5-phosphane;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.FH2O3P.2H2O/c;1-5(2,3)4;;/h;(H2,2,3,4);2*1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTASZQYZYVJAU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]P(=O)([O-])F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaFH4O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583706 | |

| Record name | Calcium phosphorofluoridate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37809-19-1 | |

| Record name | Calcium phosphorofluoridate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium fluorophosphate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。